molecular formula C23H28N2O B11062466 3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol

3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol

Cat. No.: B11062466
M. Wt: 348.5 g/mol
InChI Key: ZWXAFZKAAAQSKI-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is a complex organic compound with a unique structure that includes a phenyl group, a pyridyl group, and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL typically involves multiple steps, including the formation of the piperidino group and the attachment of the pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or pyridyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-PHENYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

3-methyl-1-phenyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-ol

InChI

InChI=1S/C23H28N2O/c1-23(26,15-13-20-9-3-2-4-10-20)14-8-18-25-17-6-5-12-22(25)21-11-7-16-24-19-21/h2-4,7,9-11,16,19,22,26H,5-6,12-13,15,17-18H2,1H3

InChI Key

ZWXAFZKAAAQSKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#CCN2CCCCC2C3=CN=CC=C3)O

Origin of Product

United States

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